molecular formula C25H19F4NO4S2 B2958481 Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate CAS No. 1104623-15-5

Methyl 4-({[4-fluoro-3-(trifluoromethyl)phenyl]methyl}(3-methyl-1-benzothiophen-2-yl)sulfamoyl)benzoate

Cat. No. B2958481
Key on ui cas rn: 1104623-15-5
M. Wt: 537.54
InChI Key: RKLIDZIBUGPVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08216547B2

Procedure details

A 3-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, condenser and thermocouple was charged with MeOH (1.9 L) and N-[4-fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carbomethoxy-benzenesulfonamide (190 g, 0.35 mol) followed by 3M NaOH (412 mL, 1.2 mol) and the resulting mixture refluxed for 2 h. The resulting mixture was then cooled to room temperature, diluted with EtOAc (2 L) and 1N HCl (2 L), the layers separated and the aqueous phase extracted with EtOAc (2 L). The organic extracts were combined, washed with brine (1.5 L), dried over Na2SO4, filtered and evaporated under reduced pressure to yield a yellow solid. The yellow solid was placed in vacuum oven for 18 h at 50° C. to yield N-[4-fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carboxy-benzenesulfonamide as a yellow solid. 1H-NMR (DMSO-d6) δ 13.63 (s, 1H), 8.19 (d, 2H), 8.01 (d, 2H), 7.86-7.83 (m, 1H), 7.71-7.63 (m, 3H), 7.49-7.37 (M, 3H), 4.89 (br s, 1H), 1.95 (s, 3H).
Name
Quantity
1.9 L
Type
reactant
Reaction Step One
Name
Quantity
412 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.[F:3][C:4]1[CH:34]=[CH:33][C:7]([CH2:8][N:9]([C:23]2[S:27][C:26]3[CH:28]=[CH:29][CH:30]=[CH:31][C:25]=3[C:24]=2[CH3:32])[S:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([O:21]C)=[O:20])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=[CH:6][C:5]=1[C:35]([F:38])([F:37])[F:36].[OH-].[Na+]>CCOC(C)=O.Cl>[F:3][C:4]1[CH:34]=[CH:33][C:7]([CH2:8][N:9]([C:23]2[S:27][C:26]3[CH:28]=[CH:29][CH:30]=[CH:31][C:25]=3[C:24]=2[CH3:32])[S:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([OH:21])=[O:20])=[CH:15][CH:14]=2)(=[O:11])=[O:12])=[CH:6][C:5]=1[C:35]([F:38])([F:36])[F:37] |f:2.3|

Inputs

Step One
Name
Quantity
1.9 L
Type
reactant
Smiles
CO
Name
Quantity
190 g
Type
reactant
Smiles
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
Step Two
Name
Quantity
412 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
2 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter, condenser
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with EtOAc (2 L)
WASH
Type
WASH
Details
washed with brine (1.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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